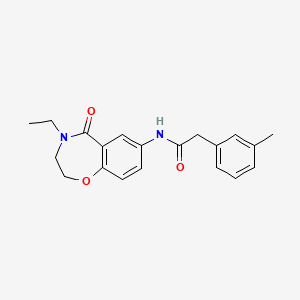

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research on coumarin derivatives, which share some structural features with benzoxazepins, has demonstrated significant antioxidant activity. These compounds were synthesized and their ability to scavenge free radicals was compared to that of known antioxidants like ascorbic acid, indicating their potential utility in mitigating oxidative stress-related damage in biological systems (Kadhum et al., 2011).

Chemical Synthesis and Properties

The synthesis and chemical properties of benzoxazepin derivatives have been extensively studied. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, demonstrating the compound's reactivity and potential for creating structurally diverse heterocycles (Lazareva et al., 2017).

Anticancer and Antimicrobial Activity

Another study focused on the synthesis of new lipophilic acetamide derivatives, revealing that certain compounds exhibited promising broad-spectrum antibacterial activity and appreciable antifungal activity. Moreover, these compounds showed potential anticancer effects, indicating the therapeutic applications of benzoxazepin derivatives in treating various diseases (Ahmed et al., 2018).

Neurological Applications

GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors, was shown to improve cognitive performance in preclinical models, including Alzheimer's disease. This research suggests that benzoxazepin derivatives could have potential applications in the development of treatments for cognitive disorders (Medhurst et al., 2007).

Herbicide Metabolism

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insight into the biochemical pathways involved in the detoxification and biological impact of these compounds, highlighting their significance in agricultural and environmental health research (Coleman et al., 2000).

Wirkmechanismus

Target of Action

F2276-0179, also known as JNJ-75276617, primarily targets the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations .

Mode of Action

JNJ-75276617 is a potent and selective inhibitor of the interaction between the scaffolding protein menin and the methyltransferase KMT2A . By inhibiting this interaction, it disrupts the function of these proteins, thereby affecting the survival and proliferation of leukemic cells .

Biochemical Pathways

The Menin-KMT2A interaction plays a significant role in the pathogenesis of acute leukemia, particularly those with KMT2A or NPM1 alterations . By inhibiting this interaction, JNJ-75276617 can potentially disrupt the biochemical pathways that drive the survival and proliferation of these leukemic cells .

Pharmacokinetics

It is known that the compound is administered orally and is currently being tested in various dose levels .

Result of Action

Preliminary results from a first-in-human Phase 1 study indicate that JNJ-75276617 has encouraging antileukemic activity and an acceptable safety profile . It shows biological activity consistent with its proposed mechanism of action in patients with relapsed/refractory acute leukemia harboring KMT2A or NPM1 alterations .

Eigenschaften

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22-9-10-25-18-8-7-16(13-17(18)20(22)24)21-19(23)12-15-6-4-5-14(2)11-15/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCFWAWUUJHHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)

![3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one](/img/structure/B2367079.png)

![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)

![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2367088.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

![3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2367092.png)

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)